molecular formula C23H27N3OS B2522129 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 955637-17-9

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2522129
CAS No.: 955637-17-9
M. Wt: 393.55
InChI Key: OKWPXXDZZDXRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one typically involves multi-step procedures. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time . Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole or piperazine rings .

Scientific Research Applications

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

Properties

IUPAC Name

3-phenyl-1-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-17(2)19-9-6-10-20-22(19)24-23(28-20)26-15-13-25(14-16-26)21(27)12-11-18-7-4-3-5-8-18/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWPXXDZZDXRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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